Neocurdione

Hepatoprotection In Vivo Pharmacology Liver Injury

Neocurdione is NOT interchangeable with curdione or germacrone. Its distinct anti:syn conformer ratio and selective CYP2B6 engagement make it an irreplaceable tool for hepatoprotection SAR and herb-drug interaction studies. With proven in vivo efficacy at 12.5 mg/kg, it sets a robust benchmark for acute liver injury models. Source pure Neocurdione to eliminate variability from crude extracts and ensure reproducible, publishable data.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 108944-67-8
Cat. No. B1167340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocurdione
CAS108944-67-8
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CCC=C(CC(=O)C(CC1=O)C(C)C)C
InChIInChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1
InChIKeyKDPFMRXIVDLQKX-OAIDTJHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neocurdione (CAS 108944-67-8) Procurement Guide: Purity Specifications and Pharmacological Differentiation for Research Sourcing


Neocurdione (CAS 108944-67-8) is a germacrane-type sesquiterpenoid, primarily isolated from the rhizomes of Curcuma species, notably *Curcuma zedoaria* [1]. As a member of the germacrenedione subclass, it shares a core 10-membered ring structure with its well-studied analog, curdione. Research indicates that neocurdione is not simply a co-occurring natural product; it exhibits distinct conformational preferences and a unique profile of biological activities [1][2]. Its established presence as a chemical marker for quality control in *Curcuma* herbal products underscores its value in phytochemical and pharmacological research [3].

Why Substituting Neocurdione with Other *Curcuma* Sesquiterpenes Can Compromise Experimental Outcomes


While *Curcuma* species produce a suite of structurally similar sesquiterpenoids, the assumption that compounds like curdione, germacrone, or furanodiene can serve as interchangeable substitutes for neocurdione is not supported by empirical evidence. Subtle stereochemical and conformational variations within this class translate into significant differences in molecular recognition and biological effect. For instance, while both neocurdione and curdione are potent hepatoprotective agents, their distinct ratios of stable conformers [1] and differential engagement with metabolic enzymes like CYP2B6 [2] can lead to divergent pharmacokinetic profiles. Relying on a cheaper or more readily available analog without validation risks introducing uncontrolled variables that confound structure-activity relationship (SAR) studies and invalidate experimental reproducibility.

Quantitative Differentiation of Neocurdione (CAS 108944-67-8) vs. Key *Curcuma* Sesquiterpene Analogs


Neocurdione Demonstrates Potent *In Vivo* Hepatoprotection at a Low Oral Dose Comparable to Curdione

In a direct comparative study using a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver injury model in mice, neocurdione significantly inhibited the increase in serum transaminases at a low oral dose of 12.5 mg/kg [1]. This effect was equally potent to that of its structural analog, curdione, and more potent than other sesquiterpenes from the same extract, such as dehydrocurdione and germacrone, which required a higher dose of 50 mg/kg to show similar protective effects [1].

Hepatoprotection In Vivo Pharmacology Liver Injury

Neocurdione and Curdione Exhibit Different Conformational Populations with Potential Implications for Molecular Recognition

Molecular mechanics calculations reveal that neocurdione and curdione possess distinct stable conformations. The calculated ratios of anti to syn conformers (based on the C5=O/C10-CH3 orientation) are 70:30 for curdione and 68:32 for neocurdione [1]. This computational finding is corroborated by low-temperature NMR studies, which estimated experimental anti:syn ratios of 5:1 for curdione and 2:1 for neocurdione [1]. The difference in conformational preference indicates that these two compounds may interact differently with biological targets, despite their structural similarity.

Conformational Analysis Molecular Mechanics Structure-Activity Relationship

Neocurdione Contributes to Zedoary Turmeric Oil's Selective Inhibition of CYP2B6 Alongside Curdione

An *in vitro* study on human liver microsomes identified neocurdione as a component of zedoary turmeric oil that contributes to the selective inhibition of the CYP2B6 enzyme [1]. Neocurdione and curdione were both characterized as reversible, competitive inhibitors of CYP2B6 [1]. This finding is significant as CYP2B6 is responsible for metabolizing a variety of clinically important drugs. While both compounds inhibit CYP2B6, they do so with different kinetic parameters and are subsequently hydroxylated by the same enzyme, indicating potential for differential interactions.

Cytochrome P450 Drug-Drug Interactions CYP2B6 Inhibition

Neocurdione Exhibits Moderate, Selective Cytotoxicity Distinct from Potent Apoptosis Inducers Curzerenone and Alismol

In a bioassay-guided fractionation study, neocurdione was evaluated for its cytotoxic activity against MCF-7, Ca Ski, and HCT-116 cancer cell lines [1]. The study reported that neocurdione exhibited moderate cytotoxic activity across all tested cancer cell lines [1]. In stark contrast, the co-isolated compounds curzerenone and alismol showed significant, dose-dependent inhibition of cell proliferation and induced apoptosis via caspase-3 activation [1]. This differential activity profile indicates that neocurdione exerts its effects through a distinct mechanism of action that does not primarily involve the robust induction of apoptosis seen with other compounds in the same extract.

Cytotoxicity Anticancer Apoptosis

Neocurdione Serves as a Key Quality Marker for *Curcuma* Species Authentication, Differentiating from Bulk Markers

Quantitative analysis of *Curcuma* rhizomes by pressurized liquid extraction and GC-MS has identified neocurdione as one of five optimized chemical markers (along with furanodienone, germacrone, curdione, and curcumenol) for the quality control and differentiation of *Curcuma* species [1]. This application leverages the relative and distinct abundance of neocurdione across different *Curcuma* varieties. This is in contrast to a simpler, bulk marker like curdione, which may be more ubiquitous. A separate study established the relative response factor (RRF) of neocurdione against a curdione reference standard, enabling its accurate quantification [2].

Quality Control Phytochemical Analysis Chemotaxonomy

Targeted Research and Quality Control Applications for Neocurdione (CAS 108944-67-8)


*In Vivo* Hepatoprotection Studies Requiring a Potent, Low-Dose Positive Control

Given its demonstrated efficacy in inhibiting D-GalN/LPS-induced liver injury at a low oral dose of 12.5 mg/kg, neocurdione is an ideal positive control for *in vivo* studies exploring novel hepatoprotective agents or mechanisms of acute liver injury [1]. Its potency in this model surpasses that of other related sesquiterpenes, providing a robust and consistent benchmark for pharmacological experiments. Sourcing pure neocurdione ensures the experimental signal is attributable to a single, well-defined compound rather than a variable natural extract.

Structure-Activity Relationship (SAR) Studies on Germacrane Sesquiterpenoids

Neocurdione's distinct conformational landscape, characterized by a different anti:syn isomer ratio compared to curdione, makes it a critical comparator for SAR studies [1]. By comparing the biological activity of neocurdione and curdione in parallel, researchers can correlate specific conformational states with biological effects, providing insights that are unattainable by studying a single compound in isolation. This is essential for rational drug design based on this scaffold.

Investigating CYP2B6-Mediated Herb-Drug Interactions

As a component of zedoary turmeric oil known to contribute to CYP2B6 inhibition, neocurdione is a necessary reagent for dissecting the molecular basis of herb-drug interactions involving *Curcuma*-based remedies [1]. Using pure neocurdione allows for precise, mechanistic studies on its inhibition kinetics and its potential to alter the pharmacokinetics of CYP2B6 substrates, which is a crucial step in preclinical drug safety assessment.

Analytical Method Development and Quality Control of *Curcuma* Species

Neocurdione is an authenticated reference standard for developing and validating analytical methods, such as HPLC or GC-MS, aimed at the quality control and authentication of *Curcuma* herbal materials and products [1]. Its use is particularly relevant for differentiating between closely related species like *C. phaeocaulis* and *C. wenyujin*, ensuring the identity and consistency of raw materials used in both research and industrial applications.

Technical Documentation Hub

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24 linked technical documents
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